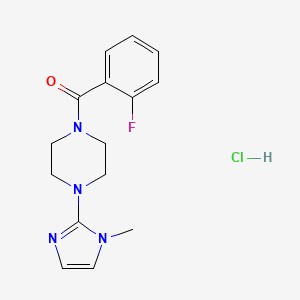

6-Methoxypyridine-3-carbonyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

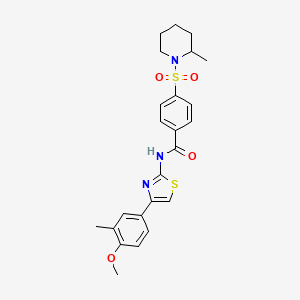

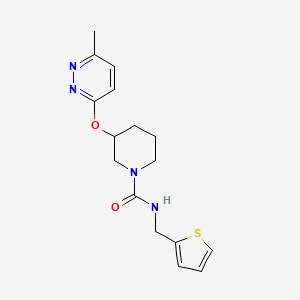

6-Methoxypyridine-3-carbonyl azide is a compound that is used for pharmaceutical testing . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .

Synthesis Analysis

The synthesis of azido-containing carbonyl compounds like this compound involves the formation of phosphazide from azides and di (tert-butyl) (4- (dimethylamino)phenyl)phosphine (Amphos). This enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .Chemical Reactions Analysis

Azido-containing carbonyl compounds can undergo nucleophilic transformations. The phosphazide formation from azides enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . Organic azides can also be reduced to primary amines, liberating N2 in the process .Applications De Recherche Scientifique

Catalytic Carbonylative Polymerizations

6-Methoxypyridine-3-carbonyl azide plays a role in the catalytic carbonylative polymerizations of heterocycles, contributing to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s. This process is facilitated by the combination of specific catalysts and closely resembling mechanistic hypotheses (Liu & Jia, 2004).

Cytotoxic Activity Assessment

In the field of medicinal chemistry, derivatives of 2-methoxypyridine-3-carbonitrile, closely related to this compound, have been synthesized and shown to exhibit promising antiproliferative effects against various cancer cell lines, demonstrating potential in cancer research (Al‐Refai et al., 2019).

Application in Osteoporosis Treatment

3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a compound structurally related to this compound, has been identified as a potent antagonist of the alpha(v)beta(3) receptor, with implications for the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Fluorescence High-Performance Liquid Chromatography

Compounds like 7-methoxycoumarin-3-carbonyl azides, which include the this compound moiety, have been developed as highly sensitive fluorescent labeling reagents for high-performance liquid chromatography (HPLC), enhancing the detection and analysis of various substances (Takadate et al., 1985).

Synthesis of Lycopodium Alkaloids

In organic chemistry, methoxypyridines, including this compound, are used as masked pyridones in the synthesis of Lycopodium alkaloids, such as lycoposerramine R. This showcases their utility in complex organic syntheses (Bisai & Sarpong, 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-methoxypyridine-3-carbonyl azide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-6-3-2-5(4-9-6)7(12)10-11-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGSWCOJOTXRAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2360276.png)

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)